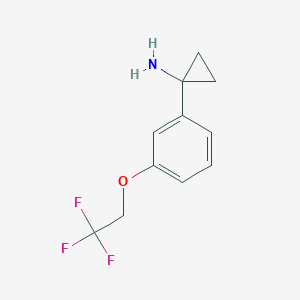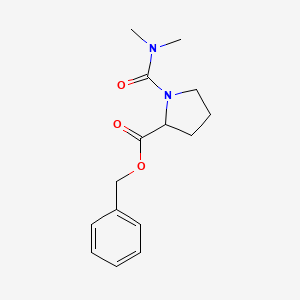
(4-Bromo-3,5-diethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3,5-diethoxyphenyl)methanol is an organic compound with the molecular formula C11H15BrO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, two ethoxy groups, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-diethoxyphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 3,5-diethoxyphenylmethanol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,5-diethoxyphenylmethanol is coupled with a brominated phenyl derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-3,5-diethoxyphenyl)carboxylic acid.
Reduction: 3,5-diethoxyphenylmethanol.
Substitution: (4-Azido-3,5-diethoxyphenyl)methanol, (4-Cyano-3,5-diethoxyphenyl)methanol, and (4-Mercapto-3,5-diethoxyphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated phenols have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (4-Bromo-3,5-diethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, brominated phenols are known to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-3,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(3-Bromo-4,5-dimethoxyphenyl)methanol: Bromine and methoxy groups are positioned differently on the phenyl ring.
(3,5-dimethoxyphenyl)methanol: Lacks the bromine atom.
Uniqueness
(4-Bromo-3,5-diethoxyphenyl)methanol is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and biological activity. The ethoxy groups can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
363166-42-1 |
|---|---|
Molekularformel |
C11H15BrO3 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
(4-bromo-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
SIMAZWJDCLGAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1Br)OCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


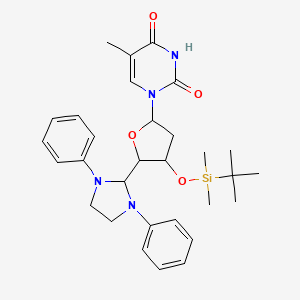
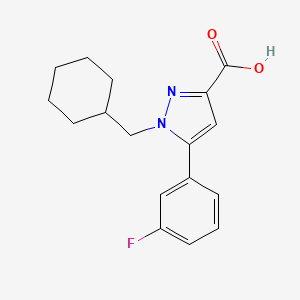
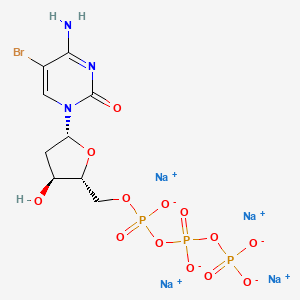
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)


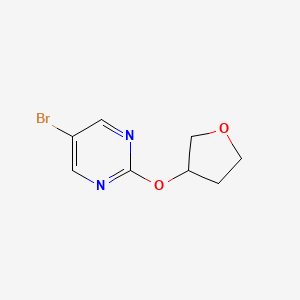

![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

